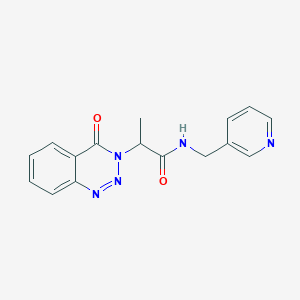

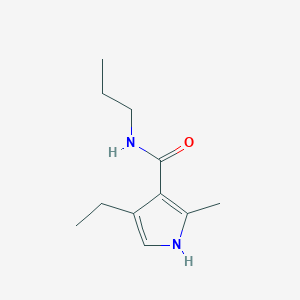

2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(pyridin-3-ylmethyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(pyridin-3-ylmethyl)propanamide is a synthetic organic compound with unique properties and diverse potential applications in various scientific fields. Its structure comprises a benzotriazine ring fused to a pyridinylmethyl propanamide moiety, offering distinct chemical behavior and reactivity. This compound has attracted attention in the realm of medicinal chemistry, organic synthesis, and materials science.

Mechanism of Action

Target of Action

The primary target of this compound is GPR139 , a G protein-coupled receptor . GPR139 is associated with various diseases, disorders, and conditions, and modulation of its activity can have therapeutic effects .

Mode of Action

This compound acts as an agonist of GPR139 . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, the compound binds to GPR139, activating it and initiating a cellular response .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific disease, disorder, or condition being treated. As an agonist of GPR139, the compound could modulate the activity of this receptor, potentially altering cellular functions and leading to therapeutic effects .

Biochemical Analysis

Biochemical Properties

The compound 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(pyridin-3-yl)methyl]propanamide acts as an agonist of GPR139 . GPR139 is a G protein-coupled receptor that is expressed in the brain, particularly in the hypothalamus and habenula, which are regions involved in feeding behavior and mood regulation . The interaction between this compound and GPR139 suggests that it may have potential therapeutic applications in neurological disorders.

Cellular Effects

As an agonist of GPR139, it is likely to influence cell function by activating this receptor . Activation of GPR139 can influence cell signaling pathways, gene expression, and cellular metabolism, although the specific effects would depend on the cell type and context .

Molecular Mechanism

The molecular mechanism of action of 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(pyridin-3-yl)methyl]propanamide involves its binding to GPR139, acting as an agonist . This binding can lead to the activation of GPR139 and subsequent intracellular signaling pathways

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(pyridin-3-ylmethyl)propanamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzotriazine core through cyclization reactions involving substituted anilines and nitrites under acidic conditions. Once the benzotriazine ring is established, the propanamide moiety can be introduced via coupling reactions with pyridin-3-ylmethyl halides, employing palladium-catalyzed cross-coupling techniques.

Industrial Production Methods

Industrial-scale production might adopt a streamlined process optimizing yield and purity. This often includes batch processing with rigorous control of reaction parameters such as temperature, pressure, and pH. The final product can be purified through recrystallization or chromatographic techniques to ensure high purity levels for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(pyridin-3-ylmethyl)propanamide undergoes a variety of chemical reactions including:

Oxidation: : The compound can be subjected to oxidative conditions where the benzotriazine ring may form N-oxides under the influence of oxidizing agents such as m-chloroperbenzoic acid.

Reduction: : Reduction reactions can target the carbonyl group in the benzotriazine ring using agents like lithium aluminum hydride.

Substitution: : The pyridin-3-ylmethyl group can be a reactive site for nucleophilic substitution, involving reagents like sodium hydride or alkoxides.

Common Reagents and Conditions

Typical reagents include palladium catalysts for coupling reactions, oxidizing agents like m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Reaction conditions often require inert atmospheres (e.g., nitrogen or argon), elevated temperatures, and solvent systems like dichloromethane or dimethylformamide.

Major Products Formed

Major products from these reactions can vary; oxidative processes may yield N-oxides, reduction can produce hydroxyl derivatives, and substitution reactions might generate a range of functionalized pyridines.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(pyridin-3-ylmethyl)propanamide serves as a versatile intermediate for synthesizing complex molecules, particularly in heterocyclic chemistry and drug discovery.

Biology

Biologically, this compound can be employed in the development of new therapeutic agents owing to its structural framework, which is conducive to binding with various biological targets.

Medicine

In medicine, derivatives of this compound are investigated for their potential use in treating diseases by modulating specific molecular pathways.

Industry

Industrially, the compound finds application in material science, especially in the synthesis of polymers and advanced materials with unique electronic properties.

Comparison with Similar Compounds

Similar Compounds

Benzotriazine derivatives: : Such as benzotriazinone, which shares the benzotriazine core but differs in substitution patterns.

Pyridinylmethyl amides: : Compounds like N-(pyridin-3-ylmethyl)acetamide, which has a simpler amide structure without the complex ring system.

Uniqueness

What sets 2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(pyridin-3-ylmethyl)propanamide apart is its unique combination of the benzotriazine ring and the pyridin-3-ylmethyl propanamide moiety, which imparts distinctive reactivity and a broad spectrum of applications.

There you have it—an intricate dive into this compound

Properties

IUPAC Name |

2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(pyridin-3-ylmethyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O2/c1-11(15(22)18-10-12-5-4-8-17-9-12)21-16(23)13-6-2-3-7-14(13)19-20-21/h2-9,11H,10H2,1H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVNAEJOHXIEHRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1=CN=CC=C1)N2C(=O)C3=CC=CC=C3N=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(3,4-dimethylphenyl)-8-oxo-2-[4-(propan-2-yl)phenyl]-8,9-dihydro-7H-purine-6-carboxamide](/img/structure/B2793861.png)

![1-[(3R,4S)-4-Azidooxolan-3-yl]pyrazole](/img/structure/B2793862.png)

![6-Cyclopropyl-5-fluoro-N-[(2-fluorophenyl)methyl]pyrimidin-4-amine](/img/structure/B2793865.png)

![2,4-dimethyl-6-[(1-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}piperidin-4-yl)oxy]pyrimidine](/img/structure/B2793867.png)

![5-Chloro-6-[(4,4-difluorocyclohexyl)oxy]pyridine-3-carbonitrile](/img/structure/B2793870.png)

![3-(2-methoxyphenyl)-5-methyl-N-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2793876.png)

![5-(3,4-dichlorobenzoyl)-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2793880.png)

![2-cyclopropyl-1-{1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B2793881.png)

![4-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2793882.png)